Regioisomeric Differentiation: 3-(Ethylcarbamoyl) vs. 4-(Ethylcarbamoyl) Substitution on the Piperazine Ring
The target compound bears the ethylcarbamoyl group at the piperazine 3-position, creating an asymmetric substitution pattern that generates a chiral center absent in the symmetric 4-substituted regioisomer (tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate, CAS 877165-63-4) . This regioisomeric difference alters the spatial orientation of the carbamoyl pharmacophore relative to the Boc group, directly impacting molecular recognition at enzyme active sites [1]. Both compounds share identical molecular formulae (C₁₂H₂₃N₃O₃, MW 257.33) but differ in the connectivity of the carbamoyl moiety to the ring, yielding distinct hydrogen-bonding geometries and steric environments.
| Evidence Dimension | Regiochemistry (position of ethylcarbamoyl substitution on piperazine ring) |
|---|---|
| Target Compound Data | 3-position substitution; chiral center at C3; asymmetric molecular shape; TPSA and H-bond donor/acceptor vector orientation unique to 3-substituted scaffold . |
| Comparator Or Baseline | tert-Butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate (CAS 877165-63-4); symmetric 4-position substitution; no chiral center; different spatial pharmacophore presentation . |
| Quantified Difference | No direct head-to-head biochemical comparison currently available in the public domain. The difference is structural: presence vs. absence of a chiral center and altered hydrogen-bonding geometry. Class-level SAR demonstrates that piperazine substitution position is a critical determinant of enzyme inhibitory activity [1]. |
| Conditions | Structural comparison based on established chemical identity; class-level SAR evidence from piperazine carbamate serine hydrolase inhibitor studies [1]. |
Why This Matters
Selection of the 3-substituted regioisomer over the 4-substituted variant is mandatory when stereochemical or directional pharmacophore presentation is required for target engagement, as asymmetric substitution directly influences binding pocket complementarity [1].
- [1] Long, J. Z. et al. Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. J. Med. Chem. 2010, 53, 1830–1842. View Source
